methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate
Overview
Description
Methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate is a chemical compound with a complex structure that includes an amino group and a methyl ester group
Scientific Research Applications
Methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is employed in the study of biochemical pathways and interactions, particularly those involving amino groups.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate typically involves the reaction of 3-aminopropylamine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while ensuring the quality and consistency of the product. Common industrial techniques include the use of high-pressure reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Mechanism of Action
The mechanism by which methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate include:
3-Aminopropyltriethoxysilane: Used in the preparation of molecularly imprinted polymers.
N-Methylbis(3-aminopropyl)amine: Utilized in the synthesis of polyurethanes and epoxy resins.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines an amino group with a methyl ester group.
Properties
IUPAC Name |
methyl (2S)-2-(3-aminopropylamino)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)8(9(12)13-3)11-6-4-5-10/h7-8,11H,4-6,10H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBWPXDMVLQJAK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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